2-chloro-N-cyclohexyl-N-phenylacetamide

Description

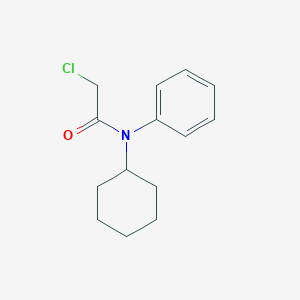

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-cyclohexyl-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO/c15-11-14(17)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1,3-4,7-8,13H,2,5-6,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDAVIQBJLVXQGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N(C2=CC=CC=C2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383493 | |

| Record name | 2-chloro-N-cyclohexyl-N-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24836249 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

100721-33-3 | |

| Record name | 2-chloro-N-cyclohexyl-N-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-chloro-N-cyclohexyl-N-phenylacetamide

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-chloro-N-cyclohexyl-N-phenylacetamide (CAS No. 100721-33-3). As a substituted acetamide, this compound's characteristics are of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. Understanding these fundamental properties is a prerequisite for predicting its pharmacokinetic and pharmacodynamic behavior, developing analytical methods, and ensuring safe handling. This document details the compound's chemical identity, structural features, and key physicochemical parameters, including solubility and lipophilicity. Furthermore, it outlines robust, field-proven experimental protocols for the empirical determination of these properties, emphasizing the causality behind methodological choices to ensure data integrity and reproducibility.

Introduction: The Imperative of Physicochemical Profiling

In the landscape of drug development and chemical research, a molecule's potential is fundamentally governed by its physicochemical properties. These characteristics dictate its interaction with biological systems, its stability, and its suitability for formulation. This compound is a tertiary amide featuring a chloroacetyl group, a phenyl ring, and a cyclohexyl moiety. This unique combination of functional groups suggests a complex interplay of lipophilic and polar characteristics that warrants detailed investigation.

Lipophilicity and solubility, for instance, are critical determinants of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1][2] A compound's ability to permeate biological membranes is largely governed by its lipophilicity, while its solubility impacts absorption and formulation possibilities.[][4] This guide serves as a foundational resource for scientists, providing both established data and the methodological framework necessary to conduct further research on this compound and its analogs.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the bedrock of any scientific investigation. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[5] |

| CAS Number | 100721-33-3 | PubChem[5] |

| Molecular Formula | C₁₄H₁₈ClNO | PubChem[5] |

| Molecular Weight | 251.75 g/mol | PubChem[5] |

| Canonical SMILES | C1CCC(CC1)N(C2=CC=CC=C2)C(=O)CCl | PubChem[5] |

| InChI Key | WDAVIQBJLVXQGA-UHFFFAOYSA-N | PubChem[5] |

The structure of this compound reveals a tertiary amide nitrogen, which is a key feature. Unlike secondary amides, such as 2-chloro-N-phenylacetamide, this compound lacks an N-H bond and therefore cannot act as a hydrogen bond donor.[6] This has significant implications for its crystal packing, solubility, and interaction with biological targets. The presence of the bulky, non-polar cyclohexyl and phenyl groups is expected to contribute significantly to its lipophilicity.

Core Physicochemical Properties

The following table summarizes the available experimental and computed physicochemical data for this compound. It is critical to note that while computational models provide valuable estimates, experimental validation is paramount.

| Property | Value | Type | Details and Significance | Source |

| Aqueous Solubility | 36.6 µg/mL | Experimental | Measured at pH 7.4. This value indicates low aqueous solubility, a crucial factor for oral bioavailability and formulation challenges. | PubChem[5] |

| Lipophilicity (XLogP3) | 3.7 | Computed | This value suggests high lipophilicity, indicating a preference for lipid environments and a likelihood of crossing biological membranes. High lipophilicity can also lead to issues like poor solubility and rapid metabolism.[1][7] | PubChem[5] |

| Melting Point | No data available | - | Must be determined experimentally. A sharp melting point range is a primary indicator of compound purity. | [8] |

| Boiling Point | No data available | - | Must be determined experimentally. Likely high due to molecular weight and polarity. | [8] |

| Hydrogen Bond Donors | 0 | Computed | The tertiary amide structure lacks an N-H proton for donation. | PubChem[5] |

| Hydrogen Bond Acceptors | 1 | Computed | The carbonyl oxygen can act as a hydrogen bond acceptor. | PubChem[5] |

| Rotatable Bonds | 3 | Computed | Indicates a degree of conformational flexibility, which can be important for receptor binding. | PubChem[5] |

Methodologies for Physicochemical Characterization

To ensure the generation of high-quality, reliable data, standardized analytical protocols are essential. The following section details the workflows for determining the key properties of this compound. These protocols are designed as self-validating systems, where results from orthogonal methods should correlate.

Integrated Characterization Workflow

The comprehensive characterization of a novel compound follows a logical progression from synthesis and purification to detailed analysis. Each step provides data that informs the next, creating a holistic profile of the molecule.

Sources

- 1. azolifesciences.com [azolifesciences.com]

- 2. researchgate.net [researchgate.net]

- 4. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C14H18ClNO | CID 2794916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 8. 100721-33-3|this compound|BLD Pharm [bldpharm.com]

"2-chloro-N-cyclohexyl-N-phenylacetamide CAS number and molecular structure"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-chloro-N-cyclohexyl-N-phenylacetamide, a substituted chloroacetamide derivative. It details the compound's chemical identity, including its CAS number and molecular structure, and presents a logical synthesis approach based on established chemical principles. The guide further explores the potential applications of this class of compounds in agrochemical and pharmaceutical research, supported by available data on related molecules. Physicochemical properties and critical safety information are also summarized to ensure safe handling and use in a laboratory setting.

Chemical Identification and Molecular Structure

CAS Number: 100721-33-3[1]

IUPAC Name: this compound

Molecular Formula: C₁₄H₁₈ClNO

Molecular Weight: 251.75 g/mol

The molecular structure of this compound is characterized by a central acetamide functional group. The nitrogen atom of the amide is substituted with both a cyclohexyl and a phenyl group. The alpha-carbon of the acetyl group is substituted with a chlorine atom, a feature that imparts significant chemical reactivity to the molecule.

Key Structural Features:

-

Tertiary Amide: The nitrogen atom is bonded to three carbon atoms (the carbonyl carbon, a phenyl ring carbon, and a cyclohexyl ring carbon), making it a tertiary amide. This lack of an N-H bond influences its hydrogen bonding capabilities and solubility.

-

α-Chloro Substituent: The chlorine atom on the carbon adjacent to the carbonyl group is a key reactive site, making the compound susceptible to nucleophilic substitution reactions.

-

Cyclohexyl and Phenyl Groups: These bulky, lipophilic groups contribute to the overall size and hydrophobicity of the molecule, which can influence its solubility and interactions with biological targets.

Molecular Structure Visualization:

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Adapted from similar syntheses):

This protocol is a representative procedure adapted from the synthesis of other N-substituted chloroacetamides and should be optimized for the specific synthesis of this compound. [2]

-

Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-cyclohexyl-N-phenylamine (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.1 to 1.5 equivalents), to the solution. Cool the mixture to 0 °C in an ice bath.

-

Addition of Chloroacetyl Chloride: Slowly add chloroacetyl chloride (1.0 to 1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C. The causality for the slow, cooled addition is to control the exothermic reaction and prevent the formation of side products.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Quenching and Extraction: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) or by recrystallization from a suitable solvent to yield the pure this compound.

Potential Applications in Research and Development

While specific studies on this compound are limited, the broader class of chloroacetamide derivatives has been extensively investigated for various biological activities. The presence of the reactive chloroacetyl group allows these compounds to act as alkylating agents, potentially interacting with nucleophilic residues in biological macromolecules.

4.1. Agrochemicals:

-

Herbicidal Activity: Chloroacetanilides are a well-known class of herbicides. [3]Their mode of action often involves the inhibition of very-long-chain fatty acid synthesis in plants. The structural features of this compound are consistent with those of other herbicidal chloroacetanilides, suggesting it may possess similar activity.

4.2. Pharmaceutical Research:

-

Antifungal Activity: Several studies have demonstrated the antifungal properties of chloroacetamide derivatives. For instance, 2-chloro-N-phenylacetamide has shown activity against fluconazole-resistant Candida species and strains of Aspergillus flavus. [4][5][6]The proposed mechanism of action can involve disruption of the fungal cell membrane and inhibition of essential enzymes. [7]* Anti-inflammatory and Analgesic Activity: The acetamide scaffold is present in many compounds with anti-inflammatory and analgesic properties. Some studies have explored N-phenylacetamide derivatives as potential cyclooxygenase (COX) inhibitors, which is a key target for non-steroidal anti-inflammatory drugs (NSAIDs). [8]* Anticancer Activity: The ability of chloroacetamides to alkylate biological molecules has led to investigations into their potential as anticancer agents.

Analytical Characterization (Representative Data)

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl, phenyl, and chloroacetyl protons. The cyclohexyl protons would appear as a series of multiplets in the upfield region (typically 1.0-2.0 ppm). The phenyl protons would resonate in the aromatic region (around 7.0-7.5 ppm). The two protons of the -CH₂Cl group would likely appear as a singlet in the range of 4.0-4.5 ppm.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon (around 165-170 ppm), the carbons of the phenyl and cyclohexyl rings, and the carbon of the -CH₂Cl group (typically 40-45 ppm).

5.2. Infrared (IR) Spectroscopy:

The IR spectrum would be expected to show a strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration, typically in the range of 1650-1680 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations for the aromatic and aliphatic groups and a C-Cl stretching vibration.

5.3. Mass Spectrometry (MS):

Mass spectrometry would be used to confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight (251.75). The isotopic pattern of the molecular ion peak, with a characteristic M+2 peak approximately one-third the intensity of the M⁺ peak, would confirm the presence of a single chlorine atom.

Safety and Handling

Based on the GHS classification for related chloroacetamide compounds, this compound should be handled with care. The following is a summary of potential hazards:

-

Acute Toxicity: May be harmful if swallowed.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Eye Damage/Irritation: May cause serious eye irritation or damage.

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Precautions:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with plenty of water.

-

Consult the Material Safety Data Sheet (MSDS) for detailed safety information before handling.

Conclusion

This compound is a molecule with a well-defined chemical structure and a straightforward synthetic route. While specific biological activity data for this particular compound is not extensively documented, its structural similarity to other known bioactive chloroacetamides suggests its potential as a candidate for screening in agrochemical and pharmaceutical research, particularly in the areas of herbicides and antifungals. This technical guide provides a foundational understanding of its chemical properties, synthesis, and potential applications, serving as a valuable resource for researchers interested in exploring the utility of this and related compounds.

References

- Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Medicinal Chemistry. (2022).

- Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry. (2022).

- Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.

- Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Brazilian Journal of Microbiology. (2022).

- Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Brazilian Journal of Biology. (2022).

- Scheme 4. Synthesis of N-substituted chloroacetamides.

- Antifungal activity of 2-chloro-N-phenylacetamide, docking and molecular dynamics studies against clinical isolates of Candida tropicalis and Candida parapsilosis. Journal of Applied Microbiology. (2022).

- Synthesis of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties and Their Antibacterial Activity. Molecules. (2018).

- 2-Chloro-N-phenylacetamide synthesis. ChemicalBook. (n.d.).

- Synthesis of 2-chloro-N-(substituted)phenylacetamide and...

- This compound | C14H18ClNO | CID 2794916. PubChem. (n.d.).

- 2-Chloro-N,N-diethylacetamide(2315-36-8) 1H NMR spectrum. ChemicalBook. (n.d.).

- CHLOROACETANILIDE HERBICIDE METABOLITES IN WISCONSIN GROUNDWATER. University of Wisconsin-Extension. (n.d.).

- Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Oriental Journal of Chemistry. (2019).

- A Technical Guide to the Structural Elucidation of 2-chloro-N-phenylaniline. BenchChem. (2025).

- Kinetics and Mechanism of the Nucleophilic Displacement Reactions of Chloroacetanilide Herbicides: Investigation of Alpha-Substituent Effects. Environmental Science & Technology. (2001).

- (PDF) 2-Chloro-N-phenylacetamide.

- Chiral Herbicide 2,4-D Ethylhexyl Ester: Absolute Configuration, Stereoselective Herbicidal Activity, Crop Safety, and Metabolic Behavior on Maize and Flixweed. Journal of Agricultural and Food Chemistry. (2022).

- (±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide. Molbank. (2024).

- The Herbicidal Activity of Nano- and MicroEncapsulated Plant Extracts on the Development of the Indicator Plants Sorghum bicolor and Phaseolus vulgaris and Their Potential for Weed Control. Plants. (2023).

- Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy)

- Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflamm

- Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model.

- Antioxidant and Anti-Inflammatory Activity of Combined Phycocyanin and Palmitoylethanolamide in Human Lung and Prostate Epithelial Cells. International Journal of Molecular Sciences. (2022).

Sources

- 1. This compound | C14H18ClNO | CID 2794916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. extension.soils.wisc.edu [extension.soils.wisc.edu]

- 4. scielo.br [scielo.br]

- 5. Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]

"potential biological activities of 2-chloro-N-cyclohexyl-N-phenylacetamide"

An In-Depth Technical Guide to the Potential Biological Activities of 2-chloro-N-cyclohexyl-N-phenylacetamide

Executive Summary

This technical guide provides a comprehensive analysis of the potential biological activities of the synthetic compound this compound. In the absence of direct empirical data for this specific molecule, this document leverages a structure-activity relationship (SAR) approach, drawing from extensive research on the broader class of chloroacetamide and N-phenylacetamide derivatives. The primary hypothesis is that this compound possesses significant herbicidal and antifungal properties, characteristic of its chemical class. This guide elucidates the probable mechanisms of action, provides detailed, field-proven protocols for experimental validation, and offers insights into the scientific rationale behind these hypotheses. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel bioactive compounds.

Introduction and Molecular Profile

This compound is a disubstituted chloroacetamide derivative with the chemical formula C₁₄H₁₈ClNO. Its structure features a central acetamide backbone with three key functional groups: a reactive chloroacetyl group (-COCH₂Cl), a phenyl ring (-C₆H₅), and a cyclohexyl group (-C₆H₁₁), both substituted on the amide nitrogen.

-

Molecular Weight: 251.75 g/mol

-

PubChem CID: 2794916[1]

-

Chemical Structure:

The chloroacetamide functional group is a well-established toxophore, known for its ability to act as an alkylating agent. The N-phenyl and N-cyclohexyl substituents significantly increase the molecule's lipophilicity, a key factor that often correlates with the ability of a compound to penetrate biological membranes and interact with intracellular targets[2]. The synthesis of such N-substituted chloroacetamides is typically achieved through the chloroacetylation of the corresponding secondary amine (N-cyclohexylaniline) with chloroacetyl chloride[3][4][5].

Hypothesized Biological Activities: A Predictive Analysis

Based on its structural features, this compound is predicted to exhibit two primary biological activities:

Herbicidal Activity

The chloroacetamide class of compounds represents some of the most widely used herbicides globally for the control of annual grasses and some broadleaf weeds[2][6]. Herbicides like dimethenamid, S-metolachlor, and acetochlor share the core chloroacetamide structure and function as pre-emergence herbicides that inhibit early seedling growth[7][8][9]. The presence of the N-phenyl and a bulky alkyl group (cyclohexyl) in the target molecule is consistent with the general structure of highly active chloroacetamide herbicides.

Antifungal and Antimicrobial Activity

Numerous studies have demonstrated that N-substituted chloroacetamide derivatives possess potent antifungal and antibacterial properties[5][6][10]. For instance, derivatives have shown efficacy against pathogenic fungi such as Fusarium spp., Candida spp., and various dermatophytes[6][11][12]. The fungicidal action is often dose-dependent and can involve disruption of the fungal cell structure[6]. This broad-spectrum antimicrobial potential suggests that this compound could be a candidate for development as a novel antifungal agent.

Proposed Mechanisms of Action

The biological activities of chloroacetamides are primarily attributed to the electrophilic nature of the α-carbon bonded to the chlorine atom, which readily reacts with nucleophilic groups, particularly sulfhydryl (-SH) groups, in biological macromolecules.

Mechanism of Herbicidal Action: Inhibition of VLCFA Elongases

The authoritative and widely accepted mechanism of action for chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis[13][14]. VLCFAs (chains > C18) are essential for various physiological processes in plants, including the formation of cell membranes, suberin, and cuticular waxes.

Causality of Action:

-

Uptake: The herbicide is absorbed by the roots and emerging shoots of seedlings.

-

Alkylation: The chloroacetamide acts as an alkylating agent, forming a covalent bond with the sulfhydryl group of coenzyme A (CoA) or, more critically, with cysteine residues in the active site of VLCFA elongase enzymes[7].

-

Enzyme Inhibition: This covalent modification irreversibly inhibits the elongase enzymes, blocking the extension of fatty acid chains.

-

Physiological Effect: The cessation of VLCFA synthesis halts the production of key lipids required for cell division and membrane integrity. This leads to a failure of cell growth and division, ultimately causing the death of the susceptible seedling before or shortly after emergence[8][14].

The following diagram illustrates this proposed biochemical pathway.

Mechanism of Antifungal Action

The antifungal mechanism, while less definitively established than the herbicidal one, is also believed to stem from the compound's alkylating ability.

Causality of Action:

-

Membrane Penetration: The lipophilic nature of the molecule facilitates its passage through the fungal cell wall and membrane[6].

-

Non-Specific Alkylation: Inside the cell, the chloroacetamide can react with a variety of nucleophilic biomolecules, particularly proteins containing cysteine residues (sulfhydryl groups).

-

Enzyme Disruption: This non-specific alkylation can disrupt the function of numerous essential enzymes involved in cellular respiration, cell wall synthesis, and other vital metabolic pathways.

-

Oxidative Stress: The depletion of key sulfhydryl-containing molecules, such as glutathione, can disrupt the cell's redox balance, leading to an increase in reactive oxygen species (ROS) and subsequent oxidative damage to DNA, lipids, and proteins[15].

-

Fungistatic/Fungicidal Effect: The cumulative effect of enzyme inhibition and oxidative stress leads to either the inhibition of fungal growth (fungistatic) or cell death (fungicidal), often in a concentration-dependent manner[6].

Experimental Validation Workflows

To empirically test the hypothesized biological activities, the following detailed, self-validating protocols are proposed.

Workflow Diagram for Bioactivity Screening

The following diagram outlines the logical flow for a comprehensive screening campaign.

Protocol 1: Pre-emergence Herbicidal Activity Assay (Petri Dish)

This protocol provides a rapid primary screen for pre-emergence herbicidal effects on indicator plant species.

Objective: To determine the effect of this compound on the seed germination and early seedling growth of monocot and dicot species.

Materials:

-

Test Compound

-

Indicator seeds (e.g., Lolium multiflorum (ryegrass) - monocot; Amaranthus retroflexus (pigweed) - dicot)

-

9 cm Petri dishes with filter paper (Whatman No. 1)

-

A known chloroacetamide herbicide (e.g., S-metolachlor) as a positive control

-

Solvent (e.g., DMSO) for stock solution

-

Sterile deionized water

-

Growth chamber with controlled light and temperature (e.g., 25°C, 16h light/8h dark)

Procedure:

-

Stock Preparation: Prepare a 10 mg/mL stock solution of the test compound and the positive control in DMSO.

-

Treatment Solutions: Create a serial dilution of the stock solution in sterile water to achieve final test concentrations (e.g., 1, 10, 50, 100, 200 µg/mL). Ensure the final DMSO concentration in all treatments, including the negative control, is constant and non-phytotoxic (e.g., ≤0.5%).

-

Plate Preparation: Place one sheet of filter paper in each Petri dish. Pipette 5 mL of the appropriate treatment solution onto the filter paper. Prepare three replicate plates for each concentration and each control.

-

Negative Control: Sterile water with 0.5% DMSO.

-

Positive Control: S-metolachlor at its known effective concentration range.

-

-

Seed Plating: Place 20-25 seeds of a single indicator species evenly onto the moist filter paper in each dish.

-

Incubation: Seal the Petri dishes with parafilm to prevent moisture loss and place them in the growth chamber.

-

Data Collection: After 7-10 days, measure the following for each plate:

-

Germination percentage.

-

Root length of each germinated seedling.

-

Shoot (coleoptile for monocots, hypocotyl for dicots) length of each seedling.

-

-

Self-Validation: The assay is valid if:

-

The negative control shows >90% germination and vigorous growth.

-

The positive control shows significant and dose-dependent inhibition of root and shoot growth, consistent with its known activity.

-

Data Analysis: Calculate the average germination percentage, root length, and shoot length for each treatment. Express the growth measurements as a percentage of the negative control. Plot the data to determine the GR₅₀ (concentration causing 50% growth reduction).

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) against pathogenic fungi.

Objective: To quantify the antifungal activity of this compound against representative fungal strains.

Materials:

-

Test Compound

-

Fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305)

-

Standardized fungal inoculum (0.5-2.5 x 10³ CFU/mL)

-

RPMI-1640 medium

-

Sterile 96-well microtiter plates

-

A known antifungal (e.g., Amphotericin B) as a positive control

-

Solvent (e.g., DMSO)

-

Incubator (35°C)

Procedure:

-

Stock Preparation: Prepare a 1 mg/mL stock solution of the test compound and positive control in DMSO.

-

Plate Setup:

-

Add 100 µL of RPMI-1640 to all wells of a 96-well plate.

-

Add 100 µL of the test compound stock to the first column, creating an initial 2-fold dilution.

-

Perform a 2-fold serial dilution across the plate by transferring 100 µL from one column to the next. Discard 100 µL from the last dilution column. This creates a concentration gradient (e.g., from 250 µg/mL down to ~0.24 µg/mL).

-

-

Inoculation: Add 100 µL of the standardized fungal inoculum to each well, bringing the final volume to 200 µL and halving the drug concentrations.

-

Controls:

-

Negative (Growth) Control: Wells with RPMI and inoculum only.

-

Positive (Inhibition) Control: Wells with a known antifungal drug.

-

Sterility Control: Wells with RPMI only (no inoculum).

-

-

Incubation: Incubate the plate at 35°C for 24-48 hours (depending on the fungal species).

-

Data Collection: The MIC is determined by visual inspection as the lowest concentration of the compound that causes complete inhibition of visible fungal growth compared to the negative control.

-

Self-Validation: The assay is valid if:

-

The growth control shows turbid growth.

-

The sterility control remains clear.

-

The MIC of the positive control falls within its expected range for the tested strain.

-

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized for clear interpretation.

Table 1: Hypothetical Herbicidal Activity Data Summary

| Compound | Target Species | GR₅₀ (Root) µg/mL | GR₅₀ (Shoot) µg/mL |

| Test Compound | Lolium multiflorum | 15.5 | 25.0 |

| Test Compound | Amaranthus retroflexus | 45.2 | 60.8 |

| S-metolachlor | Lolium multiflorum | 8.1 | 12.3 |

| S-metolachlor | Amaranthus retroflexus | 30.7 | 42.1 |

Interpretation: The hypothetical data suggest the test compound is active, with greater potency against the monocot species, which is characteristic of chloroacetamide herbicides.

Table 2: Hypothetical Antifungal Activity Data Summary

| Compound | Target Organism | MIC µg/mL |

| Test Compound | Candida albicans | 31.25 |

| Test Compound | Aspergillus fumigatus | 15.63 |

| Amphotericin B | Candida albicans | 0.5 |

| Amphotericin B | Aspergillus fumigatus | 1.0 |

Interpretation: The hypothetical results indicate broad-spectrum antifungal activity, with higher potency against the filamentous fungus (Aspergillus) compared to the yeast (Candida).

Conclusion and Future Outlook

This compound is a molecule with significant, albeit currently unproven, potential as a bioactive agent. Strong evidence from the broader class of chloroacetamides strongly supports the hypothesis that it possesses both herbicidal and antifungal properties. The primary mechanism for its herbicidal activity is likely the inhibition of VLCFA synthesis, a well-documented mode of action. Its antifungal effects are likely due to the non-specific alkylation of essential cellular proteins and the induction of oxidative stress.

The experimental workflows detailed in this guide provide a robust and scientifically rigorous framework for validating these hypotheses. Successful validation could position this compound as a lead compound for the development of new agrochemical or therapeutic agents. Future research should focus on performing these validation studies, followed by mechanism-of-action elucidation, in vivo efficacy testing, and toxicological profiling to fully characterize its potential.

References

-

Verma, S., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Medicinal Chemistry. Available at: [Link]

-

Machado, G. R. M., et al. (2022). A chloroacetamide derivative as a potent candidate for fusariosis treatment. Mycopathologia. Available at: [Link]

-

Lončarić, M., et al. (2023). Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. Molecules. Available at: [Link]

-

Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications. Available at: [Link]

-

Katke, S. A., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. Available at: [Link]

-

LeBaron, H. M., et al. (1988). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Khan, A. M., et al. (2019). Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Oriental Journal of Chemistry. Available at: [Link]

-

Lee, H. J., et al. (1998). Synthesis and Herbicidal Activities of 2-(5-Isoxazolyloxy)-acetamide Derivatives. Journal of the Korean Chemical Society. Available at: [Link]

-

Sabe, V. T., et al. (2020). Molecular dynamics articulated multilevel virtual screening protocol to discover novel dual PPAR α/γ agonists for anti-diabetic and metabolic applications. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

-

Machado, G. R. M., et al. (2019). Chloroacetamide derivatives as a promising topical treatment for fungal skin infections. Medical Mycology. Available at: [Link]

-

Jordan, B., et al. (2021). Mode of Action for Chloroacetamides and Functionally Related Compounds. ResearchGate. Available at: [Link]

-

Amidžić Klarić, D., et al. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju. Available at: [Link]

-

Machado, G. R. M., et al. (2019). Chloroacetamide derivatives as a promising topical treatment for fungal skin infections. Medical Mycology. Available at: [Link]

-

Zhang, Y., et al. (2024). Advances in biosynthesis of chiral amide herbicides and the key enzymes: dimethenamid-P and S-metolachlor as case studies. World Journal of Microbiology and Biotechnology. Available at: [Link]

-

Senseman, S. A. (Ed.). (2007). Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). Weed Science Society of America. Available at: [Link]

-

Vasilakoglou, I., et al. (2008). Activity, adsorption and mobility of three acetanilide and two new amide herbicides. Journal of Environmental Science and Health, Part B. Available at: [Link]

-

Zhang, J., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Experimental and Therapeutic Medicine. Available at: [Link]

-

de Castro, R. A., et al. (2018). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide. Anais da Academia Brasileira de Ciências. Available at: [Link]

-

El-Sayed, M. A. A., et al. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Bell, G. (n.d.). Herbicide How-To: Understanding Herbicide Mode of Action. Oklahoma State University Extension. Retrieved from [Link]

-

Havran, L., et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry. Available at: [Link]

-

Yasuda, M., et al. (1970). Herbicidal Activity of Caprolactam Derivatives. Agricultural and Biological Chemistry. Available at: [Link]

Sources

- 1. This compound | C14H18ClNO | CID 2794916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijpsr.info [ijpsr.info]

- 6. A chloroacetamide derivative as a potent candidate for fusariosis treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]

- 8. Advances in biosynthesis of chiral amide herbicides and the key enzymes: dimethenamid-P and S-metolachlor as case studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Chloroacetamide derivatives as a promising topical treatment for fungal skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. wssa.net [wssa.net]

- 15. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-chloro-N-cyclohexyl-N-phenylacetamide: Synthesis, Properties, and Avenues for Future Research

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This document serves as an in-depth technical guide and literature review on 2-chloro-N-cyclohexyl-N-phenylacetamide. Given the limited direct research on this specific molecule, this guide synthesizes information from closely related compound classes to provide a comprehensive overview of its likely chemical properties, synthesis, and potential biological activities. It is intended to be a foundational resource for researchers interested in exploring this compound's potential in fields such as agrochemistry and neuropharmacology.

Introduction and Chemical Identity

This compound is a chloroacetamide derivative with the chemical formula C₁₄H₁₈ClNO.[1] Its structure, featuring a central acetamide core with a chlorine leaving group and two bulky, lipophilic N-substituents (a cyclohexyl and a phenyl group), suggests potential bioactivity. While specific research on this compound is sparse, its structural motifs are present in two well-established classes of bioactive molecules: chloroacetamide herbicides and phenylacetamide-based central nervous system agents. This guide will, therefore, explore the potential of this compound through the lens of these related compound families.

Chemical Structure:

Caption: 2D structure of this compound.

Synthesis and Chemical Properties

The synthesis of N-substituted chloroacetamides is a well-established chemical transformation. The most common and direct route involves the chloroacetylation of a secondary amine.[2]

General Synthesis Protocol

The synthesis of this compound would proceed via the reaction of N-cyclohexyl-N-phenylamine with chloroacetyl chloride. This is a nucleophilic acyl substitution reaction.

Caption: General reaction scheme for the synthesis of the target compound.

Step-by-Step Protocol (Hypothetical):

-

Dissolution: Dissolve N-cyclohexyl-N-phenylamine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0-5°C using an ice bath. This is to control the exothermicity of the reaction.

-

Addition of Acyl Chloride: Add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution. The slight excess of the acyl chloride ensures complete consumption of the amine.

-

Reaction: Allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a dilute aqueous acid solution (e.g., 1M HCl) to remove any unreacted amine, followed by a dilute aqueous base solution (e.g., saturated sodium bicarbonate) to remove excess chloroacetyl chloride and HCl, and finally with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Physicochemical Properties

The following table summarizes the key computed and experimental properties of this compound.[1]

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈ClNO | PubChem[1] |

| Molecular Weight | 251.75 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 100721-33-3 | PubChem[1] |

| Solubility | 36.6 µg/mL (at pH 7.4) | PubChem (Experimental)[1] |

| XLogP3 | 3.7 | PubChem (Computed)[1] |

Potential Biological Activity I: Herbicidal Properties

The chloroacetamide moiety is a key feature of a class of herbicides that are effective as pre-emergence treatments for controlling grass and some broadleaf weeds.[3]

Inferred Mechanism of Action

Chloroacetamide herbicides are known to inhibit the synthesis of very-long-chain fatty acids (VLCFAs).[4] This inhibition leads to a cessation of cell division and expansion, ultimately disrupting membrane stability and permeability.[4] It is hypothesized that chloroacetamides may also disrupt other metabolic processes that require coenzyme A.[3]

Caption: Inferred herbicidal mechanism of action via VLCFA synthesis inhibition.

Structure-Activity Relationship (SAR) Insights

The herbicidal efficacy of chloroacetamides is influenced by the nature of the N-substituents.[5]

-

Lipophilicity: The presence of both a cyclohexyl and a phenyl group would confer significant lipophilicity to the molecule, which is often a critical factor for uptake and transport within the plant.

-

Alkylating Reactivity: The chloroacetamide group acts as an alkylating agent. Studies have shown that a reduced level of N-alkylating reactivity can correlate with improved herbicidal efficacy, suggesting that the molecule's reactivity must be appropriately balanced for phytotoxicity.[5]

Proposed Protocol for Herbicidal Activity Screening

Objective: To determine the pre-emergence herbicidal activity of this compound on monocot and dicot indicator species.

-

Plant Species: Use a representative monocot (e.g., barnyard grass, Echinochloa crus-galli) and a representative dicot (e.g., rape, Brassica napus).

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone or DMSO) and then make serial dilutions to achieve a range of test concentrations (e.g., 1, 10, 100, 1000 µM).

-

Petri Dish Assay:

-

Place a filter paper in a sterile petri dish and moisten it with a known volume of the test solution or a solvent control.

-

Place a set number of seeds (e.g., 20) of the indicator plant on the filter paper.

-

Seal the petri dishes and incubate them in a growth chamber with controlled light, temperature, and humidity.

-

-

Data Collection: After a set period (e.g., 7-10 days), measure the germination percentage, root length, and shoot length for each treatment.

-

Analysis: Calculate the inhibition percentage for each parameter relative to the solvent control. Determine the concentration required for 50% inhibition (IC₅₀) for each parameter.

Potential Biological Activity II: Monoamine Oxidase Inhibition

The N-phenylacetamide core structure is found in various compounds designed as inhibitors of monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters.[6]

Inferred Mechanism of Action

MAO inhibitors block the catalytic activity of MAO, preventing the oxidative deamination of monoamine neurotransmitters such as serotonin and dopamine.[6] This leads to an increase in the concentration of these neurotransmitters in the nerve terminals, which can have therapeutic effects in conditions like depression and Parkinson's disease.[7][8]

Caption: Inferred mechanism of MAO inhibition.

Structure-Activity Relationship (SAR) Insights

For phenyl-containing MAO inhibitors, the nature of the phenyl ring and its substitution pattern is critical for binding to the enzyme.[1][9] The bulky cyclohexyl group on the nitrogen in the target compound would significantly influence the molecule's conformation and its ability to fit into the active site of MAO-A or MAO-B. This could potentially lead to selective inhibition of one isoform over the other.

Proposed Protocol for MAO Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against MAO-A and MAO-B.

-

Enzyme Source: Use commercially available recombinant human MAO-A and MAO-B.

-

Assay Principle: A common method is a fluorometric assay that measures the hydrogen peroxide produced during the deamination of a substrate (e.g., p-tyramine). The hydrogen peroxide reacts with a probe (e.g., Amplex Red) in the presence of horseradish peroxidase to produce a fluorescent product (resorufin).

-

Procedure:

-

In a 96-well plate, add the enzyme, a reaction buffer, and varying concentrations of the test compound or a known inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B) as a positive control.

-

Pre-incubate to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the substrate and the detection reagents.

-

Incubate at 37°C.

-

-

Data Collection: Measure the fluorescence at appropriate excitation and emission wavelengths over time using a plate reader.

-

Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Safety and Toxicology

While specific toxicological data for this compound is not available, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides some hazard information based on notifications to the ECHA C&L Inventory.[1]

GHS Hazard Classifications: [1]

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Skin Irritation (Category 2): Causes skin irritation.

-

Serious Eye Damage (Category 1): Causes serious eye damage.

-

Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.

It is important to handle this compound with appropriate personal protective equipment, including gloves, eye protection, and respiratory protection.

Future Research Directions

The lack of specific data on this compound presents a clear opportunity for novel research. A systematic investigation of this compound should be undertaken to validate the inferred properties discussed in this guide.

Proposed Research Plan:

-

Synthesis and Characterization: Develop and optimize a synthetic protocol for the compound and fully characterize it using modern analytical techniques (NMR, HRMS, X-ray crystallography).

-

Biological Screening:

-

Conduct comprehensive herbicidal activity testing against a panel of agriculturally relevant weeds.

-

Perform in vitro assays to determine its inhibitory activity and selectivity for MAO-A and MAO-B.

-

-

Mechanism of Action Studies: If significant biological activity is observed, further studies should be conducted to elucidate the precise molecular targets and pathways involved.

-

Toxicological Evaluation: Conduct in vitro and in vivo toxicological studies to establish a comprehensive safety profile of the compound.

References

- Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. PubMed Central.

- Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Cambridge University Press & Assessment.

- This compound | C14H18ClNO | CID 2794916 - PubChem.

- Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers.

- Mode of Action for Chloroacetamides and Functionally Related Compounds.

- Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.

- Herbicidal Activity of Caprolactam Deriv

- Examples of known monoamine oxidase (MAO) inhibitors bearing an acetamide group.

- Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC - NIH.

- Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evalu

- Alkylating reactivity and herbicidal activity of chloroacetamides. PubMed.

- chloroacetamide - Organic Syntheses Procedure.

- Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners | Environmental Science & Technology - ACS Public

- Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. MDPI.

- SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research.

- Monoamine Oxidase Inhibitor Compounds List. BOC Sciences.

- Design, synthesis, and herbicidal activity of sec-p-menthane-7-amine derivatives as botanical herbicides. RSC Publishing.

- Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. PubMed.

- Design, Synthesis and Biological Evaluation of Chalcone Acetamide Derivatives against Triple Negative Breast Cancer Puneet Kumar. ChemRxiv.

- Herbicide How-To: Understanding Herbicide Mode of Action | Oklahoma St

- Relationship Between Physicochemical Properties and Herbicidal Activity of 1,2,5-Oxadiazole N-Oxide Deriv

- (PDF) Synthesis and Evaluation of N -[1-(((3,4-Diphenylthiazol-2(3 H )-ylidene)amino)methyl)cyclopentyl]acetamide Derivatives for the Treatment of Diseases Belonging to MAOs.

- Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Publishing.

- Design, Synthesis and Herbicidal Activity of 5-(1-Amino-4-phenoxybutylidene)barbituric Acid Derivatives Containing an Enamino Diketone Motif. PMC - NIH.

- Herbicidal Activities of Some Allelochemicals and Their Synergistic Behaviors toward Amaranthus tricolor L. MDPI.

Sources

- 1. Inhibition of monoamine oxidase B by N-methyl-2-phenylmaleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]

- 4. researchgate.net [researchgate.net]

- 5. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Frontiers | Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors [frontiersin.org]

The Mechanistic Versatility of 2-Chloro-N-phenylacetamide Scaffolds: A Guide for Drug Development Professionals

An In-depth Technical Guide

Preamble: Beyond a Single Mechanism

The 2-chloro-N-cyclohexyl-N-phenylacetamide scaffold and its derivatives represent a fascinating and versatile class of compounds in modern medicinal chemistry. To approach this topic with the expectation of a single, unified mechanism of action would be to overlook its greatest strength: its remarkable chemical adaptability. The core acetamide structure serves as a privileged scaffold, a foundational template that, with targeted modifications, can be tailored to interact with a diverse array of biological targets.

This guide, therefore, deviates from a linear description of one mechanism. Instead, it is structured to reflect the multifaceted nature of these derivatives. We will explore distinct, well-researched therapeutic avenues where these compounds have shown significant promise, detailing the specific mechanisms of action that arise from their structural variations. By understanding the causality behind how subtle chemical changes dictate biological targets—from enzymes in the central nervous system to those mediating inflammation—researchers can better appreciate and exploit the full potential of this chemical family. We will delve into the established experimental evidence, providing not just the data, but the strategic rationale behind the protocols used to validate these mechanisms.

Chapter 1: Inhibition of Monoamine Oxidase A (MAO-A) - A Target for Antidepressant Activity

A significant area of investigation for N-substituted acetamide derivatives has been in the realm of neuroscience, specifically as potential antidepressant agents.[1] The primary mechanism elucidated in this context is the inhibition of Monoamine Oxidase A (MAO-A).

The Scientific Rationale: Why Target MAO-A?

MAO-A is a critical enzyme responsible for the degradation of key monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine, in the presynaptic neuron. In depressive disorders, a functional deficiency of these neurotransmitters is often observed. By inhibiting MAO-A, the breakdown of these monoamines is reduced, leading to their increased concentration in the synaptic cleft. This enhances neurotransmission and can alleviate depressive symptoms. Therefore, MAO-A inhibitors are a validated and effective class of antidepressants.[1] The therapeutic appeal of developing new, reversible MAO-A inhibitors lies in potentially mitigating the side effects associated with older, irreversible inhibitors.

Mechanism of Action: Acetamide Derivatives as MAO-A Inhibitors

Certain derivatives, particularly those incorporating a benzimidazole moiety synthesized from 2-chloro-N-substituted acetamide precursors, have demonstrated potent MAO-A inhibitory activity.[1] Molecular dynamics simulations suggest that these compounds can effectively dock into the active site of the MAO-A enzyme. The binding is often stabilized by a combination of hydrophobic interactions and hydrogen bonding with key amino acid residues within the enzyme's catalytic pocket. This occupation of the active site prevents the natural substrates (monoamine neurotransmitters) from binding, thereby halting their degradation.

The chloroacetamide precursor is crucial for the synthesis of the final active molecule. The chlorine atom serves as a good leaving group, facilitating the reaction with a nucleophile (like 2-mercaptobenzimidazole) to build the more complex, biologically active derivative.[1]

Visualizing the Pathway

Caption: Inhibition of MAO-A by acetamide derivatives increases neurotransmitter availability.

Protocol: In-Vivo Evaluation of Antidepressant Activity

The self-validating nature of this protocol relies on using two well-established, behaviorally distinct models: the Forced Swim Test (FST) and the Tail Suspension Test (TST). A compound demonstrating efficacy in both tests provides stronger evidence of true antidepressant-like activity, as it reduces the likelihood of false positives due to effects on general motor activity.

1. Animal Model:

-

Adult Swiss Albino mice (22 ± 2 g) are used.

-

Animals are housed under standard laboratory conditions (12h light/dark cycle, controlled temperature, free access to food and water) for at least one week before the experiment to allow for acclimatization.

2. Compound Administration:

-

The synthesized acetamide derivatives are suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Compounds are administered intraperitoneally (i.p.) at a predetermined optimal dose (e.g., 30 mg/kg).[1] A control group receives only the vehicle, and a positive control group receives a standard antidepressant (e.g., moclobemide).

3. Forced Swim Test (FST):

-

Rationale: This test is based on the observation that when placed in an inescapable container of water, mice will eventually adopt an immobile posture. Antidepressant treatments are known to increase the duration of active, escape-oriented behaviors.

-

Procedure:

-

One hour after drug administration, each mouse is placed individually into a transparent glass cylinder (25 cm high, 10 cm diameter) containing water at 25°C to a depth of 15 cm.

-

The total duration of the test is 6 minutes. The duration of immobility (defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water) is recorded during the last 4 minutes of the test.

-

A decrease in the duration of immobility is indicative of an antidepressant effect.

-

4. Tail Suspension Test (TST):

-

Rationale: This test operates on a similar principle to the FST. Mice suspended by their tails will struggle for a period before becoming immobile. This immobility is also reversed by antidepressant drugs.

-

Procedure:

-

One hour after drug administration, mice are suspended by their tails using adhesive tape, approximately 1 cm from the tip. The suspension point is about 50 cm above the floor.

-

The total duration of the test is 6 minutes. The duration of immobility is recorded throughout the 6-minute period.

-

A significant decrease in immobility time compared to the vehicle-treated group suggests antidepressant activity.

-

Quantitative Data Summary

| Compound ID | Dose (mg/kg) | Test | Outcome (% Decrease in Immobility) |

| VS25[1] | 30 | TST | 82.23% |

| Moclobemide | 20 | TST | (Standard for comparison) |

| Imipramine | 15 | TST | (Standard for comparison) |

Chapter 2: Inhibition of Cyclooxygenase (COX) Enzymes - An Avenue for Analgesic Action

Another well-documented mechanism for acetamide derivatives is the inhibition of cyclooxygenase (COX) enzymes, positioning them as potential non-steroidal anti-inflammatory drugs (NSAIDs).[2][3] This action is responsible for their analgesic (pain-relieving) and anti-inflammatory properties.

The Scientific Rationale: The Role of COX in Pain and Inflammation

COX enzymes (primarily COX-1 and COX-2) are central to the inflammatory cascade. They catalyze the conversion of arachidonic acid into prostaglandins (PGs).[2] Prostaglandins are potent signaling molecules that mediate pain, inflammation, and fever. By blocking the action of COX enzymes, acetamide derivatives can prevent the synthesis of prostaglandins, thereby reducing the downstream inflammatory and nociceptive signals. This is the same mechanism employed by common NSAIDs like ibuprofen and diclofenac.

Mechanism of Action: Binding to the COX Active Site

Molecular docking studies have been instrumental in elucidating this mechanism.[2] These computational models predict that 2-chloro-N,N-diphenylacetamide derivatives can fit into the hydrophobic channel of both COX-1 and COX-2 enzymes, where the natural substrate, arachidonic acid, would normally bind. The binding is predicted to be stabilized by interactions with key amino acid residues, such as Tyrosine (TYR) and Arginine (ARG).[2] This physical occlusion of the active site competitively inhibits the enzyme, leading to a reduction in prostaglandin production. The analgesic effect observed in in-vivo models provides strong correlative evidence for this proposed mechanism.[2]

Visualizing the Pathway

Caption: Acetamide derivatives block the COX enzyme, halting prostaglandin synthesis.

Protocol: In-Vivo Analgesic Activity (Hot Plate Test)

This protocol provides a direct measure of a compound's ability to reduce the perception of thermal pain, a classic indicator of central analgesic activity.

1. Animal Model:

-

Wistar rats or Swiss Albino mice are used.

-

Animals are acclimatized as described in the previous protocol.

2. Apparatus:

-

A commercially available hot plate apparatus, maintained at a constant temperature (e.g., 55 ± 0.5 °C).

3. Procedure:

-

Baseline Measurement: Each animal is placed on the hot plate, and the time taken to elicit a pain response (e.g., licking of the paws, jumping) is recorded. This is the baseline latency. Animals with a baseline latency outside a defined range (e.g., 5-15 seconds) are excluded to ensure a homogenous study group.

-

Compound Administration: The test compounds (e.g., AKM-2) are administered orally or i.p.[2] A control group receives the vehicle, and a positive control group receives a standard analgesic like diclofenac sodium.

-

Post-Treatment Measurement: At set time intervals after administration (e.g., 30, 60, 90, and 120 minutes), each animal is again placed on the hot plate, and the reaction time is recorded.

-

Cut-off Time: A cut-off time (e.g., 30 seconds) is established to prevent tissue damage to the animals. If an animal does not respond by the cut-off time, it is removed, and the reaction time is recorded as the cut-off time.

-

Data Analysis: A significant increase in the reaction time (latency) compared to the baseline and the vehicle control group indicates an analgesic effect.

Protocol: Molecular Docking Workflow

This in-silico protocol is crucial for predicting and rationalizing the observed biological activity at a molecular level.

1. Target Preparation:

-

The 3D crystal structures of the target enzymes (COX-1 and COX-2) are obtained from the Protein Data Bank (PDB).

-

The protein structures are prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The active site for docking is defined based on the co-crystallized ligand or known binding sites.

2. Ligand Preparation:

-

The 2D structures of the acetamide derivatives are drawn and converted to 3D structures.

-

Energy minimization is performed on the ligand structures to obtain the most stable conformation.

3. Docking Simulation:

-

A docking software (e.g., AutoDock, Schrödinger Maestro) is used to systematically place the ligand in the active site of the enzyme.

-

The software calculates the binding affinity (docking score) for various poses, predicting the most favorable binding orientation.

4. Analysis:

-

The results are analyzed to identify the best-scoring poses.

-

The specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the enzyme are visualized and recorded. This provides a structural hypothesis for the mechanism of inhibition.[2]

Chapter 3: Antimicrobial Mechanisms - A Frontier of Exploration

While less developed than the anti-inflammatory and antidepressant applications, preliminary research indicates that N-phenylacetamide derivatives possess promising antibacterial and antifungal properties.[4] The proposed mechanisms are based on established actions of similar chemical classes.

Proposed Mechanisms of Action

-

Cell Membrane Disruption: One proposed mechanism, particularly for antibacterial action against bacteria like Xanthomonas oryzae, is the disruption of the bacterial cell membrane.[4] Scanning electron microscopy (SEM) has shown that treatment with certain N-phenylacetamide derivatives can lead to cell membrane rupture.[4] This compromises the integrity of the cell, leading to leakage of cytoplasmic contents and ultimately, cell death.

-

Inhibition of Essential Enzymes: Another plausible mechanism is the inhibition of crucial bacterial enzymes. For instance, the alpha-haloacetamide scaffold is known to be a reactive electrophile. It can potentially form covalent bonds with nucleophilic residues (like cysteine) in the active sites of essential enzymes, such as penicillin-binding proteins (PBPs) involved in cell wall synthesis, leading to irreversible inhibition.[3]

Visualizing the Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This is the gold-standard method for quantifying the in-vitro potency of a potential antimicrobial agent.

1. Materials:

-

96-well microtiter plates.

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Bacterial strains (e.g., Xanthomonas oryzae pv. Oryzae).[4]

-

Test compound dissolved in a suitable solvent (e.g., DMSO).

2. Inoculum Preparation:

-

A pure culture of the target bacterium is grown overnight.

-

The bacterial suspension is diluted in CAMHB to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

3. Broth Microdilution Procedure:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

-

Add 100 µL of the test compound stock solution to the first well of a row and mix.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well. This creates a gradient of decreasing compound concentrations.

-

Add 100 µL of the standardized bacterial inoculum to each well.

-

Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Seal the plate and incubate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

4. Reading the Results:

-

After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[3]

Conclusion and Future Perspectives

The 2-chloro-N-phenylacetamide scaffold is not defined by a single mechanism but by its potential to be sculpted into specific therapeutic agents. The evidence clearly demonstrates that derivatives can be rationally designed to inhibit MAO-A for antidepressant effects, COX enzymes for analgesic action, or to disrupt bacterial integrity for antimicrobial applications. The common thread is a core structure that provides a stable and synthetically accessible foundation for exploring diverse structure-activity relationships.

Future research should focus on synthesizing and testing the parent this compound to establish its baseline activity profile. This would provide a crucial reference point for understanding the specific contributions of various substitutions. Furthermore, expanding the screening of these derivatives against other enzyme families and cellular targets could uncover entirely new therapeutic applications, solidifying the role of this versatile scaffold in the future of drug discovery.

References

-

Jadhav, V., Gampa, V., Shingare, M., & Kulkarni, G. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Medicinal Chemistry Research, 31(4), 637-652. [Link][1]

-

Khan, M. A., Kumar, A., & Ahmad, S. (2019). Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Oriental Journal of Chemistry, 35(6), 1633-1640. [Link][2]

-

Atrushi, D. S. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 14(2). [Link][5]

-

Gowda, B. T., Kožíšek, J., Tokarčík, M., & Fuess, H. (2008). 2-Chloro-N-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 64(6), o987. [Link][6]

-

Dai, J.-X., & Wu, B. (2011). N-Cyclohexyl-2-oxo-2-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2728. [Link][7]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2794916, this compound. PubChem. [Link]

-

Lima, P. C., de Farias, F. P., de Albuquerque, J. F., Barreiro, E. J., & Fraga, C. A. (2000). Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. Bioorganic & Medicinal Chemistry Letters, 10(16), 1883-1886. [Link][8]

-

Wang, X., et al. (2018). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 23(10), 2469. [Link][4]

-

Lima, P. C., et al. (2000). Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. ResearchGate. [Link]

Sources

- 1. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. archivepp.com [archivepp.com]

- 6. researchgate.net [researchgate.net]

- 7. N-Cyclohexyl-2-oxo-2-phenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Synthetic Intermediate: A Technical Guide to 2-Chloro-N-cyclohexyl-N-phenylacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Building Block in Modern Synthesis

In the landscape of contemporary organic synthesis, the strategic use of versatile intermediates is paramount to the efficient construction of complex molecular architectures. Among these, 2-chloro-N-cyclohexyl-N-phenylacetamide emerges as a significant building block, particularly in the realms of medicinal chemistry and materials science. Its unique structural features, combining a reactive chloroacetyl group with sterically demanding N-cyclohexyl and N-phenyl substituents, offer a tunable platform for a variety of chemical transformations. This technical guide provides an in-depth exploration of the synthesis, properties, and synthetic utility of this compound, offering field-proven insights for its effective application in research and development.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations of a synthetic intermediate is the foundation of its successful application.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈ClNO | [1] |

| Molecular Weight | 251.75 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 100721-33-3 | [1] |

| Appearance | Not explicitly stated in literature; likely a solid at room temperature. | |

| Solubility | Data not widely available. General solubility in common organic solvents is expected. |

Safety and Handling:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound: A Robust and Adaptable Protocol

The synthesis of this compound is typically achieved through the N-acylation of N-cyclohexyl-N-phenylamine with chloroacetyl chloride. This reaction is a standard procedure for the formation of α-haloacetamides.[2][3]

Figure 1: General workflow for the synthesis of this compound.

Detailed Experimental Protocol:

This protocol is adapted from established procedures for the synthesis of similar N-substituted chloroacetamides.[4]

Materials:

-

N-cyclohexyl-N-phenylamine

-

Chloroacetyl chloride

-

Acetonitrile (anhydrous)

-

Triethylamine (or another suitable base)

-

Ethyl acetate

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve N-cyclohexyl-N-phenylamine (1.0 eq) in anhydrous acetonitrile.

-

Addition of Base: Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Acylation: Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution via the dropping funnel, maintaining the temperature at 0 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Washing: Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure this compound.

Causality Behind Experimental Choices:

-